molecular formula C14H23N3O2S B2927622 3-Amino-N,N-diethyl-4-pyrrolidin-1-yl-benzenesulfonamide CAS No. 327088-47-1

3-Amino-N,N-diethyl-4-pyrrolidin-1-yl-benzenesulfonamide

Cat. No.: B2927622
CAS No.: 327088-47-1
M. Wt: 297.42
InChI Key: QZQFAHSSGXNUQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-N,N-diethyl-4-pyrrolidin-1-yl-benzenesulfonamide is a chemical compound with the molecular formula C14H23N3O2S and a molecular weight of 297.42 g/mol . This compound is characterized by the presence of an amino group, a diethyl group, a pyrrolidinyl group, and a benzenesulfonamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,N-diethyl-4-pyrrolidin-1-yl-benzenesulfonamide typically involves the reaction of 3-amino-4-chlorobenzenesulfonamide with diethylamine and pyrrolidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as sodium hydroxide or potassium carbonate . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,N-diethyl-4-pyrrolidin-1-yl-benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

3-Amino-N,N-diethyl-4-pyrrolidin-1-yl-benzenesulfonamide can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidinyl group, in particular, enhances its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-amino-N,N-diethyl-4-pyrrolidin-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2S/c1-3-17(4-2)20(18,19)12-7-8-14(13(15)11-12)16-9-5-6-10-16/h7-8,11H,3-6,9-10,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQFAHSSGXNUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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